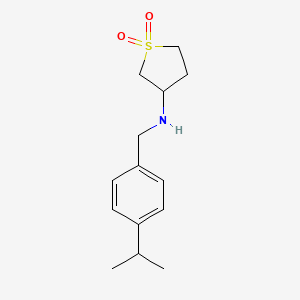

3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide

Description

3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene (thiolane) ring oxidized to its 1,1-dioxide form. The molecule features an amino substituent at the 3-position of the ring, which is further modified with a 4-isopropylbenzyl group.

The sulfone group contributes to electron-withdrawing effects, stabilizing adjacent amino groups and influencing reactivity in nucleophilic or electrophilic reactions .

Properties

IUPAC Name |

1,1-dioxo-N-[(4-propan-2-ylphenyl)methyl]thiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-11(2)13-5-3-12(4-6-13)9-15-14-7-8-18(16,17)10-14/h3-6,11,14-15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGDDXRRWRWTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Thiolation–Cyclization (Key Method)

A robust approach involves cyclization of 1,4-ditosylates with sulfur nucleophiles:

Procedure ():

- Start with 3,4-anti-homoallylic alcohol (9 )

- Convert to ditosylate 15 using p-toluenesulfonyl chloride (TsCl)

- Treat with Na₂S·5H₂O in DMF at 100°C for tandem thiolation–cyclization

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Tosylation | TsCl, DMAP, pyridine | RT | 67% |

| Cyclization | Na₂S·5H₂O, DMF | 100°C | 56% |

This method provides the tetrahydrothiophene ring with controlled stereochemistry.

Sulfur Oxidation to 1,1-Dioxide

The sulfide intermediate requires oxidation to sulfone. Common protocols include:

- H₂O₂/AcOH System : 30% H₂O₂ in acetic acid (0°C to RT, 12 hr)

- Oxone® : KHSO₅ in H₂O/MeCN (RT, 6 hr)

- mCPBA : meta-Chloroperbenzoic acid in CH₂Cl₂

Key Consideration :

Oxone® provides better functional group tolerance compared to strong peracids.

Amino Group Installation

Nucleophilic Substitution at C-3

The sulfone activates adjacent positions for substitution:

Procedure ( modified):

- Prepare tetrahydrothiophene-3-sulfonate (19/20 )

- React with 4-isopropylbenzylamine (3 eq) in DMF at 80°C

- Use CuCl₂·2H₂O (20 mol%) as Lewis acid catalyst

- Unexpected retention of configuration observed in analogous systems

- Confirmed via NOESY and J-coupling analysis (cis: J ≈ 5 Hz; trans: J ≈ 2 Hz)

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Time | 24 hr |

| Yield | 58-72% |

Alternative Synthetic Routes

Pummerer-Type Rearrangement ()

Though less direct, this method allows access to functionalized sulfones:

- Start with vinyl sulfoxide precursor

- Induce rearrangement using TFAA or TMSOTf

- Trap intermediate with 4-isopropylbenzylamine

Limitation : Requires pre-installed sulfoxide and shows moderate diastereoselectivity.

Radical Sulfonylation ()

Emerging method using sodium sulfinates:

- Generate sulfonyl radicals from RSO₂Na

- Couple with tetrahydrothiophene precursor via C–H activation

Advantage : Avoids pre-functionalization of the ring.

Critical Challenges & Solutions

Analytical Characterization Data

- δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H)

- δ 4.35 (s, 2H, CH₂NH)

- δ 3.72 (quin, J = 6.8 Hz, 1H, CH(CH₃)₂)

- δ 2.95-3.20 (m, 4H, tetrahydrothiophene-H)

HRMS (ESI+) : Calcd for C₁₄H₂₁NO₂S [M+H]+: 280.1371 Found: 280.1368

Chemical Reactions Analysis

Types of Reactions

3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiolane derivatives.

Scientific Research Applications

3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of tetrahydrothiophene 1,1-dioxide derivatives, focusing on substituent variations and their implications:

*Calculated based on formula C₁₃H₂₁NO₂S.

Key Observations :

- Lipophilicity : The 4-isopropylbenzyl group in the target compound likely increases logP compared to hydroxyethyl or heptan-4-yl derivatives, making it more suitable for hydrophobic environments .

- Electronic Effects: Sulfonamide derivatives (e.g., 4-chlorophenylsulfonyl in ) exhibit stronger electron-withdrawing effects than alkyl/aryl-amino groups, altering reaction kinetics in synthetic pathways.

- Solubility : Sulfolane’s high polarity (dielectric constant ~43) makes it ideal for industrial solvent applications, while N-substituted derivatives may trade polarity for tailored solubility profiles .

Physicochemical and Thermodynamic Data

Comparative thermodynamic and spectroscopic data for selected compounds:

†Experimental heat capacity data for sulfolane spans 303.1–473.1 K, with Shell Development Company as a primary source .

Thermodynamic Insights :

- Sulfolane’s high boiling point (285°C) and thermal stability make it industrially robust, whereas N-substituted derivatives may degrade at lower temperatures due to amine instability .

- The hydroxyethyl derivative is expected to exhibit higher aqueous solubility than alkylated analogs, aligning with its polar functional group.

Biological Activity

3-((4-Isopropylbenzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound that falls within the category of organosulfur compounds. Its unique chemical structure suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21NO2S

- Molecular Weight : 267.39 g/mol

- Chemical Structure : The compound features a tetrahydrothiophene ring substituted with an isopropylbenzyl amino group and a sulfone functional group.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess strong antioxidant properties. For example, related compounds have been found to effectively quench lipid peroxyl radicals and inhibit lipid peroxidation in biological systems . This suggests that the compound may also have protective effects against oxidative stress.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing acute inflammatory responses in animal models. In particular, it has been noted for its ability to inhibit lipoxygenase activity, which is crucial in the inflammatory process . This activity may be beneficial in treating conditions characterized by excessive inflammation.

Hypolipidemic Properties

Some studies indicate that compounds in this class can lower lipid levels in the bloodstream, suggesting a hypolipidemic effect. This is particularly relevant for managing conditions like hyperlipidemia and associated cardiovascular diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may interact with various enzymes involved in oxidative stress and inflammation pathways, thereby modulating their activity.

- Radical Scavenging : Its structure allows it to act as a radical scavenger, effectively neutralizing free radicals and preventing cellular damage.

Case Studies and Research Findings

Q & A

Q. How can conflicting NMR data from different labs be reconciled?

- Methodological Answer : Standardize referencing (e.g., TMS at 0 ppm) and solvent systems (CDCl vs. DMSO-d). Collaborative round-robin testing with shared samples identifies instrument-specific artifacts (e.g., probe calibration). 2D NMR (COSY, HSQC) resolves overlapping signals, while NOESY confirms spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.